molecular formula C7H15NOS B13006429 4-(Thietan-3-ylamino)butan-1-ol

4-(Thietan-3-ylamino)butan-1-ol

Cat. No.: B13006429
M. Wt: 161.27 g/mol
InChI Key: CFTQECPOYBCMCK-UHFFFAOYSA-N
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Description

4-(Thietan-3-ylamino)butan-1-ol is a chemical compound characterized by the presence of a thietane ring, an amino group, and a butanol chain. Thietanes are four-membered sulfur-containing heterocycles, which are significant in organic synthesis due to their unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thietan-3-ylamino)butan-1-ol typically involves the formation of the thietane ring followed by the introduction of the amino and butanol groups. One common method is the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction forms the thietane ring, which can then be further functionalized to introduce the amino and butanol groups .

Industrial Production Methods

Industrial production of thietane derivatives often involves photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds. This method is efficient for large-scale synthesis and provides high yields of the desired thietane compounds .

Chemical Reactions Analysis

Types of Reactions

4-(Thietan-3-ylamino)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Thietan-3-ylamino)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Thietan-3-ylamino)butan-1-ol involves its interaction with molecular targets through its functional groups. The thietane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino and butanol groups can further modulate the compound’s reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-ol: Another four-membered heterocycle with an oxygen atom instead of sulfur.

    Thietan-3-ol: A similar compound with a hydroxyl group instead of an amino group.

    Thietan-3-one: A ketone derivative of thietane.

Uniqueness

4-(Thietan-3-ylamino)butan-1-ol is unique due to the presence of both an amino group and a butanol chain, which provide additional functionalization options and reactivity compared to other thietane derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

4-(thietan-3-ylamino)butan-1-ol

InChI

InChI=1S/C7H15NOS/c9-4-2-1-3-8-7-5-10-6-7/h7-9H,1-6H2

InChI Key

CFTQECPOYBCMCK-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCCCO

Origin of Product

United States

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